Cas no 79516-82-8 (20-OH-LTB4)
20-OH-LTB4 Chemical and Physical Properties
Names and Identifiers
-
- 6,8,10,14-Eicosatetraenoicacid, 5,12,20-trihydroxy-, (5S,6Z,8E,10E,12R,14Z)-
- (5S,12R)-5,12,20-TRIHYDROXY-(6Z,8E,10E,14Z)-EICOSATETRAENOIC ACID
- 20-hydroxy Leukotriene B4
- 20-hydroxyleukotriene
- 20-hydroxy-leukotriene B4
- 20-Hydroxy-LTB4
- 20-OH-LTB4
- 5S,12R,20-TRIHYDROXY-6Z,8E,10E,14Z-EICOSATETRAENOIC ACID
- hydroxyleukotriene B4
- BML1-E05
- 20-hydroxy LTB4
- CHEBI:15646
- (5S,12R)-5,12,20-Trihydroxy-(6Z,8E,10E,14Z)-eicosatetraenoate
- (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyeicosa-6,8,10,14-tetraenoic acid
- (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyicosa-6,8,10,14-tetraenoic acid
- 20-OH-5S,12S-dihydroxy-6,10-trans-8,14-cis-eicosatetraenoic acid
- omega-Hydroxy-LTB4
- w-Hydroxy-LTB4
- LTB4-20-hydroxy
- [S-[R*,S*-(E,Z,E,Z)]]-5,12,20-trihydroxy-6,8,10,14-Eicosatetraenoic acid
- Q27071451
- (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyicosa-6,8,10,14-tetraenoate
- 79516-82-8
- SR-01000946893
- SR-01000946893-1
- [S-[R*,S*-(E,Z,E,Z)]]-5,12,20-trihydroxy-6,8,10,14-Eicosatetraenoate
- CHEMBL1593789
- BDBM85696
- 6,8,10,14-Eicosatetraenoic acid, 5,12,20-trihydroxy-, (5S,6Z,8E,10E,12R,14Z)-
- LMFA03020018
- C04853
- (5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid
- CS-0062366
- AKOS027378121
- PD021022
- 5,12,20-THETE
- GTPL3399
- LTB4_20-Hydroxy
- HY-113479
- DTXSID901316948
- 20-OH-Leukotriene B4
- NCGC00161274-01
- 20-OH-5S,12S-dihydroxy-6,10-trans-8,14-cis-eicosatetraenoate
- 5S,12R,20-trihydroxy-6Z,8E,10E,14Z-eicosatetraenoate
- (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyeicosa-6,8,10,14-tetraenoate
- 20-hydroxyleukotriene B4
- SCHEMBL142275
-
- Inchi: 1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1
- InChI Key: PTJFJXLGRSTECQ-PSPARDEHSA-N
- SMILES: O[C@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCCCCO)O)CCCC(=O)O
Computed Properties
- Exact Mass: 352.22500
- Monoisotopic Mass: 352.22497412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 15
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 98Ų
Experimental Properties
- Color/Form: Liquid
- Density: 1.097
- Boiling Point: 581.8°C at 760 mmHg
- Flash Point: 319.7°C
- Refractive Index: 1.541
- PSA: 97.99000
- LogP: 3.13070
- Solubility: Not determined
20-OH-LTB4 Security Information
- Hazardous Material transportation number:UN 1170 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-36/37/38
- Safety Instruction: S16; S26; S36
-
Hazardous Material Identification:
- Safety Term:16-26-36
- Risk Phrases:R11; R36/37/38
- Storage Condition:−20°C
20-OH-LTB4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G377488-1mg |
20-OH-LTB4 |
79516-82-8 | 1mg |
$2096.00 | 2023-05-18 | ||
| TRC | G377488-2.5mg |
20-OH-LTB4 |
79516-82-8 | 2.5mg |
$4305.00 | 2023-05-18 | ||
| TRC | G377488-5mg |
20-OH-LTB4 |
79516-82-8 | 5mg |
$7824.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67084-25ug |
20-hydroxy Leukotriene B4 |
79516-82-8 | 98% | 25ug |
¥1890.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67084-50ug |
20-hydroxy Leukotriene B4 |
79516-82-8 | 98% | 50ug |
¥3469.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67084-100ug |
20-hydroxy Leukotriene B4 |
79516-82-8 | 98% | 100ug |
¥6558.00 | 2022-04-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200959-50 µg |
20-OH-LTB4, |
79516-82-8 | ≥99% | 50µg |
¥4,550.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200959A-1 mg |
20-OH-LTB4, |
79516-82-8 | ≥99% | 1mg |
¥45,164.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200959-50µg |
20-OH-LTB4, |
79516-82-8 | ≥99% | 50µg |
¥4550.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200959A-1mg |
20-OH-LTB4, |
79516-82-8 | ≥99% | 1mg |
¥45164.00 | 2023-09-05 |
20-OH-LTB4 Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 20-OH-LTB4
20-OH-LTB4: A Comprehensive Overview
20-OH-LTB4, also known as Leukotriene B4, is a bioactive lipid mediator with the CAS number 79516-82-8. This compound plays a critical role in various physiological and pathological processes, particularly in inflammation and immune responses. Recent studies have highlighted its involvement in chronic inflammatory diseases, such as asthma, arthritis, and cardiovascular disorders. The compound is synthesized through the oxidation of arachidonic acid by the enzyme 5-lipoxygenase, making it a key player in the leukotriene pathway.
The biological functions of 20-OH-LTB4 are mediated through its interaction with specific receptors, primarily the BLT1 and BLT2 receptors. These receptors are expressed on various immune cells, including neutrophils, eosinophils, and monocytes. Activation of these receptors triggers downstream signaling pathways that promote cell migration, adhesion, and cytokine production. Recent research has demonstrated that LTB4 signaling is also involved in the regulation of cancer progression, where it promotes tumor growth and metastasis by enhancing angiogenesis and suppressing anti-tumor immunity.
In terms of therapeutic applications, 20-OH-LTB4 has been a target for drug development in inflammatory diseases. Several inhibitors of the LTB4 receptor have been developed and tested in clinical trials. For instance, vercirnon (MK-0591) and CAY10593 are examples of BLT1 receptor antagonists that have shown promise in reducing inflammation in preclinical models. Additionally, synthetic analogs of LTB4 have been used as tools to study its role in various pathological conditions.
The synthesis of 20-OH-LTB4 involves a multi-step process that includes the oxidation of arachidonic acid followed by enzymatic transformations. Recent advancements in synthetic chemistry have enabled the production of high-purity LTB4 for research purposes. These methods often utilize recombinant enzymes to mimic the natural biosynthesis pathway, ensuring high yields and specificity.
In conclusion, 20-OH-LTB4 is a versatile bioactive molecule with significant implications in both basic research and therapeutic development. Its role in inflammation, immunity, and cancer makes it a valuable target for understanding disease mechanisms and designing novel therapeutics. Continued research into its molecular mechanisms and therapeutic potential will undoubtedly contribute to the development of innovative treatments for inflammatory and neoplastic disorders.
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